molecular formula C18H19FN4O3 B2366913 N-(4-fluoro-3-nitrophenyl)-2-(4-phenylpiperazin-1-yl)acetamide CAS No. 720667-97-0

N-(4-fluoro-3-nitrophenyl)-2-(4-phenylpiperazin-1-yl)acetamide

Cat. No.: B2366913
CAS No.: 720667-97-0
M. Wt: 358.373
InChI Key: UIGQULHEZSBRLQ-UHFFFAOYSA-N
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Description

N-(4-fluoro-3-nitrophenyl)-2-(4-phenylpiperazin-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. It features a complex structure with a fluorinated nitrophenyl group and a phenylpiperazine moiety. Compounds of this nature are often investigated for their potential pharmacological properties and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-3-nitrophenyl)-2-(4-phenylpiperazin-1-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration: Introduction of a nitro group to a fluorophenyl precursor.

    Acylation: Formation of the acetamide linkage through acylation reactions.

    Piperazine Coupling: Coupling of the phenylpiperazine moiety to the acetamide intermediate.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-3-nitrophenyl)-2-(4-phenylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The fluorine atom can be substituted by nucleophiles.

    Hydrolysis: The acetamide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Catalytic hydrogenation or metal hydrides (e.g., palladium on carbon, sodium borohydride).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of substituted phenyl derivatives.

    Hydrolysis: Formation of the corresponding carboxylic acid and amine.

Scientific Research Applications

N-(4-fluoro-3-nitrophenyl)-2-(4-phenylpiperazin-1-yl)acetamide may have applications in various fields:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigation as a potential therapeutic agent for various conditions.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(4-fluoro-3-nitrophenyl)-2-(4-phenylpiperazin-1-yl)acetamide would depend on its specific biological target. Generally, such compounds may interact with receptors, enzymes, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide
  • N-(3-nitrophenyl)-2-(4-phenylpiperazin-1-yl)acetamide
  • N-(4-fluoro-3-nitrophenyl)-2-(4-methylpiperazin-1-yl)acetamide

Uniqueness

N-(4-fluoro-3-nitrophenyl)-2-(4-phenylpiperazin-1-yl)acetamide is unique due to the specific combination of functional groups, which may confer distinct pharmacological properties compared to its analogs. The presence of both a fluorine atom and a nitro group on the phenyl ring can significantly influence its chemical reactivity and biological activity.

Properties

IUPAC Name

N-(4-fluoro-3-nitrophenyl)-2-(4-phenylpiperazin-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O3/c19-16-7-6-14(12-17(16)23(25)26)20-18(24)13-21-8-10-22(11-9-21)15-4-2-1-3-5-15/h1-7,12H,8-11,13H2,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIGQULHEZSBRLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-])C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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